molecular formula C13H15NO4 B1532414 tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate CAS No. 1142192-35-5

tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate

Cat. No.: B1532414
CAS No.: 1142192-35-5
M. Wt: 249.26 g/mol
InChI Key: AFKPRRLPJAMUTN-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (CAS No. 1142192-35-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.

  • Molecular Formula : C₁₃H₁₅NO₄
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 1142192-35-5

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that protect cells from oxidative stress.
  • Modulation of Cell Signaling Pathways : It may influence various signaling pathways, potentially impacting cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
NeuroprotectiveDemonstrated moderate protective effects on astrocytes against amyloid beta-induced toxicity.
Enzyme InhibitionShowed potential in inhibiting acetylcholinesterase, suggesting implications for Alzheimer's disease treatment.
Antioxidant ActivityExhibited significant antioxidant effects in vitro, reducing oxidative stress markers.

Case Studies

  • Neuroprotection Against Amyloid Beta
    • In vitro studies indicated that this compound can improve cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. The compound reduced TNF-α levels and enhanced cell survival rates when administered alongside Aβ, suggesting a protective role against neurodegenerative processes .
  • Acetylcholinesterase Inhibition
    • Research has highlighted the compound's potential as an acetylcholinesterase inhibitor, which is crucial for managing conditions like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, improving cognitive function .
  • Antioxidant Effects
    • A study demonstrated that the compound significantly reduced markers of oxidative stress in cellular models, indicating its potential as an antioxidant agent . This property could be beneficial in various pathological conditions where oxidative damage is a concern.

Discussion

The biological activity of this compound suggests promising therapeutic applications, particularly in neuroprotection and oxidative stress management. Its dual role as an enzyme inhibitor and antioxidant positions it as a potential candidate for further pharmacological development.

Properties

IUPAC Name

tert-butyl [2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-7-4-8-14-10(11)6-5-9-15/h4,7-8,15H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKPRRLPJAMUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673937
Record name tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-35-5
Record name tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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